molecular formula C19H20Cl2N4O5S B2959051 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216909-92-0

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2959051
CAS No.: 1216909-92-0
M. Wt: 487.35
InChI Key: JUIUBOMREVKUAN-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazol core substituted with a chlorine atom at position 4. This heterocyclic scaffold is conjugated via a carboxamide linkage to a 5-nitrofuran moiety, while a 3-morpholinopropyl group extends from the secondary amine. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O5S.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIUBOMREVKUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure

The compound features a complex structure, integrating a benzo[d]thiazole moiety, a nitrofuran group, and a morpholinopropyl side chain. The molecular formula is C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 426.36 g/mol. The presence of chlorine in the benzo[d]thiazole segment enhances the compound's lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Anticancer Activity : Preliminary studies show effectiveness against various cancer cell lines such as Colo205, U937, MCF7, and A549. Mechanistic studies suggest that it induces apoptosis through modulation of p53 activation and mitochondrial pathways .
  • Antibacterial Properties : The nitrofuran group is known to exhibit antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound has demonstrated significant inhibition of bacterial growth, particularly in strains of Mycobacterium tuberculosis (MTB) .
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also modulate inflammatory pathways.

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates apoptotic pathways through p53 modulation, which is crucial for cancer therapy.
  • Enzyme Inhibition : It has been identified as an inhibitor of GroEL/ES, a chaperone protein essential for bacterial survival. This inhibition can lead to protein misfolding and subsequent cell death in bacteria .
  • Reactive Intermediates : The nitrofuran moiety generates reactive intermediates upon reduction, leading to DNA damage and oxidative stress in bacterial cells .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
  • Antibacterial Efficacy Against MTB : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against MTB comparable to existing treatments. This suggests potential as a novel therapeutic agent for resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanismObserved Effect
AnticancerColo205, U937, MCF7, A549p53 activationInduces apoptosis
AntibacterialMycobacterium tuberculosisInhibition of GroEL/ESSignificant growth inhibition
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory pathwaysReduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds
  • Target Compound : The benzo[d]thiazol ring system provides a planar aromatic structure with a chlorine substituent, likely enhancing hydrophobic interactions with target proteins. This contrasts with simpler thiazole rings (e.g., in dasatinib), which lack fused aromaticity and may reduce binding affinity due to smaller surface area .
  • Dasatinib (BMS-354825) : Features a thiazolecarboxamide core linked to a pyrimidinyl-piperazinyl group. The thiazole’s smaller size may improve cell membrane permeability but limits binding strength compared to benzo[d]thiazol .
Functional Group Analysis
  • 5-Nitrofuran : Unique to the target compound, this moiety is associated with redox cycling and reactive oxygen species (ROS) generation, a mechanism observed in antimicrobial agents like nitrofurantoin. This could confer dual activity—kinase inhibition and oxidative stress induction—absent in dasatinib .
  • Morpholinopropyl vs. Piperazinyl: The morpholine ring (oxygen-containing) in the target compound may offer different solubility and metabolic stability compared to dasatinib’s piperazine (nitrogen-rich), which is known to enhance water solubility and bioavailability .
Pharmacokinetic and Pharmacodynamic Profiles
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (HCl Salt) Hypothesized Target
Target Compound ~500 (estimated) Benzo[d]thiazol, Nitrofuran High Kinases, DNA damage pathways
Dasatinib 506.02 Thiazole, Pyrimidine, Piperazine Moderate BCR-ABL kinase

Mechanistic Insights :

  • This contrasts with dasatinib’s singular focus on tyrosine kinase inhibition .

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